Ethanediperoxoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

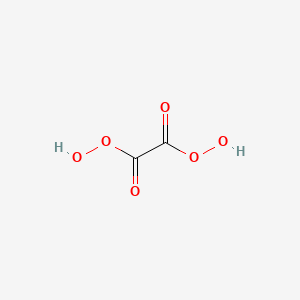

Ethanediperoxoic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H2O6 and its molecular weight is 122.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing ethanediperoxoic acid derivatives with controlled peroxo group stability?

- Methodological Answer : Synthesis should prioritize inert atmospheres (e.g., nitrogen/argon) to prevent premature decomposition of peroxo groups. Solvent choice (e.g., dichloromethane or acetonitrile) and low temperatures (0–5°C) are critical to stabilize intermediates. Catalytic agents like sulfuric acid or boron trifluoride etherate can enhance reaction efficiency, but their molar ratios must be optimized to avoid overoxidation . Post-synthesis, characterization via FT-IR (peroxo O-O stretch at ~800 cm⁻¹) and NMR (¹³C for tert-butyl substituents) is essential to confirm structural integrity.

Q. How can researchers characterize the thermal stability of this compound derivatives under varying conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary tools. DSC identifies exothermic decomposition peaks (typically 80–120°C for peroxo compounds), while TGA quantifies mass loss. Kinetic studies using Arrhenius plots (from isothermal experiments) can determine activation energy (Eₐ) and predict shelf-life. Solvent-free conditions and controlled humidity (<10% RH) are necessary to isolate thermal effects from hydrolytic degradation .

Q. What spectroscopic techniques are most effective for distinguishing this compound radicals from their parent compounds?

- Methodological Answer : Electron Paramagnetic Resonance (EPR) spectroscopy is definitive for radical detection, with hyperfine splitting patterns revealing unpaired electron environments. Complementary UV-Vis spectroscopy (absorption bands 300–400 nm) and high-resolution mass spectrometry (HRMS) can confirm radical formation via mass shifts and isotopic patterns. Computational validation using density functional theory (DFT) aligns spectral predictions with experimental data .

Advanced Research Questions

Q. How should researchers address contradictions in reported decomposition pathways of this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Systematic replication under strictly controlled conditions (e.g., Chelex-treated solvents) is advised. Isotopic labeling (¹⁸O in peroxo groups) coupled with GC-MS can track oxygen redistribution during decomposition. Computational studies (e.g., transition state modeling via Gaussian software) clarify competing pathways (homolytic vs. heterolytic cleavage) .

Q. What strategies optimize computational modeling of this compound’s gas-phase reactivity for atmospheric chemistry applications?

- Methodological Answer : Use ab initio methods (e.g., CCSD(T)/cc-pVTZ) for accurate thermochemical data (bond dissociation energies, enthalpies). Compare with lower-cost DFT functionals (e.g., B3LYP/6-311++G(d,p)) to balance accuracy and computational load. Incorporate solvent effects via implicit models (e.g., COSMO) or explicit molecular dynamics. Validate against experimental gas-phase spectroscopic data (e.g., rotational constants from microwave spectroscopy) .

Q. How can researchers design experiments to resolve mechanistic uncertainties in this compound’s radical-mediated oxidation processes?

- Methodological Answer : Radical trapping agents (e.g., TEMPO) and spin scavengers (e.g., β-carotene) identify transient intermediates. Time-resolved FT-IR or stopped-flow UV-Vis monitors reaction kinetics. Isotope effects (kH/kD) differentiate hydrogen abstraction steps. Collaborative studies combining experimental data with multireference CASSCF calculations resolve spin-state ambiguities in radical pathways .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling variability in this compound’s experimental stability data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., temperature, solvent polarity). Bootstrap resampling quantifies confidence intervals for kinetic parameters. Outlier detection via Grubbs’ test ensures data integrity. For small datasets (<10 replicates), non-parametric tests (e.g., Mann-Whitney U) are preferable .

Q. How should conflicting computational and experimental data on peroxo bond lengths be reconciled?

- Methodological Answer : Re-evaluate basis set adequacy (e.g., aug-cc-pVTZ vs. minimal sets) and electron correlation methods. Compare X-ray crystallography data (if available) with DFT-optimized geometries. Consider dynamic effects (e.g., thermal motion) via molecular dynamics simulations. Systematic error analysis (e.g., RMSD between computed and experimental values) identifies methodological limitations .

Q. Ethical & Practical Considerations

Q. What safety protocols are critical when handling this compound derivatives in high-energy environments?

- Methodological Answer : Use blast shields and remote-controlled apparatus for synthesis/decomposition steps. Conduct small-scale (<1 g) trials to assess exothermicity. Implement real-time monitoring (e.g., in situ IR probes) to detect runaway reactions. Emergency protocols must include rapid cooling (liquid nitrogen baths) and neutralization (sodium bicarbonate) .

Q. How can researchers ensure reproducibility when studying this compound’s atmospheric interactions?

- Methodological Answer : Publish raw data (e.g., spectral files, kinetic traces) in open repositories (Zenodo, Figshare). Detailed metadata (instrument calibration dates, solvent batch numbers) is mandatory. Collaborative cross-validation across labs using standardized protocols (e.g., IUPAC guidelines) minimizes instrumentation bias .

Propriétés

Numéro CAS |

5796-84-9 |

|---|---|

Formule moléculaire |

C2H2O6 |

Poids moléculaire |

122.03 g/mol |

Nom IUPAC |

ethanediperoxoic acid |

InChI |

InChI=1S/C2H2O6/c3-1(7-5)2(4)8-6/h5-6H |

Clé InChI |

ADRVRLIZHFZKFE-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)OO)OO |

SMILES canonique |

C(=O)(C(=O)OO)OO |

Synonymes |

peroxyoxalate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.